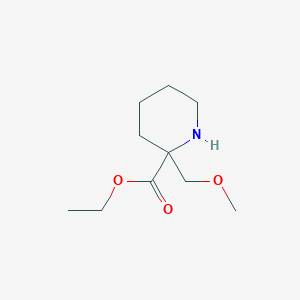

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-(methoxymethyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3 |

InChI Key |

OLDSJSGJDOHHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCN1)COC |

Origin of Product |

United States |

Foundational & Exploratory

Role of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate in medicinal chemistry

Topic: Role of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Technical Analysis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Executive Summary

In the pursuit of novel therapeutics, medicinal chemistry has shifted away from "flat" aromatic compounds toward three-dimensional (3D), sp³-rich scaffolds. Ethyl 2-(methoxymethyl)piperidine-2-carboxylate represents a high-value "privileged structure" in this domain. As an

-

Conformational Locking: The quaternary center at C2 restricts the conformational flexibility of the piperidine ring, freezing bio-active conformations and reducing the entropic penalty of receptor binding.

-

Metabolic Shielding: The steric bulk at the

-position prevents proton abstraction, rendering the molecule resistant to racemization and proteolytic cleavage by peptidases.

This guide details the structural utility, synthetic accessibility, and application of this scaffold in peptidomimetics and fragment-based drug discovery (FBDD).

Structural Biology & Pharmacophore Logic

The "Alpha-Methyl" Effect on Steroids and Peptides

While standard pipecolic acid (homoproline) is a well-known turn-inducer, the introduction of the methoxymethyl group at the C2 position creates a quaternary center. This is chemically significant for several reasons:

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect): The crowding at C2 forces the piperidine ring and the pendant ester/ether groups into specific orientations to minimize steric clash. This pre-organizes the molecule for binding.

-

The Methoxymethyl Sidechain: Unlike a simple methyl group, the methoxymethyl moiety contains an ether oxygen. This acts as a weak Hydrogen Bond Acceptor (HBA) , allowing the molecule to engage in specific solvent-accessible interactions or bind to serine/threonine pockets in enzymes without the donor capability that might hinder membrane permeability.

Comparison with Standard Scaffolds

| Feature | Pipecolic Acid (Parent) | Ethyl 2-(methoxymethyl)piperidine-2-carboxylate |

| Chirality | Tertiary Center (C2-H) | Quaternary Center (C2-C) |

| Racemization Risk | High (via enolization) | Null (No |

| Conformation | Flexible Chair/Boat | Rigid/Locked Chair |

| Lipophilicity | Moderate | Tunable (Ether oxygen modulates logP) |

| Primary Use | Proline surrogate | Helix initiator / Protease Inhibitor |

Synthetic Accessibility & Stereocontrol

Synthesizing quaternary stereocenters in piperidines is challenging due to steric hindrance. The most authoritative method involves the Self-Regeneration of Stereocenters (SRS) principle, pioneered by Seebach, or Phase-Transfer Catalysis (PTC).

Synthesis Logic (Retrosynthetic Analysis)

The synthesis typically proceeds via the alkylation of a chiral template.

-

Starting Material: 2-Piperidinecarboxylic acid (Pipecolic acid).

-

Key Intermediate: Bicyclic oxazolidinone (Seebach's lactone) or a Schiff base ester.

-

Critical Step: Electrophilic alkylation with chloromethyl methyl ether (MOM-Cl) or equivalent.

Visualization: Synthetic Pathway

Experimental Protocol: Alkylation via Schiff Base

Note: This protocol assumes the use of a glycine-derived Schiff base or similar phase-transfer catalyst method, adapted for high-throughput synthesis.

Materials

-

Substrate: N-(Diphenylmethylene)glycine ethyl ester (or piperidine equivalent).

-

Reagent: Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen).

-

Base: Potassium Hydroxide (KOH) or Cesium Carbonate (

). -

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).

-

Solvent: Toluene/Chloroform (2:1).

Step-by-Step Methodology

-

Preparation of Phase Transfer System: In a flame-dried round-bottom flask, dissolve the piperidine-2-carboxylate Schiff base (1.0 eq) in Toluene (

). Add the chiral ammonium salt catalyst (0.1 eq). -

Deprotonation/Alkylation: Cool the mixture to

. Add solid KOH (5.0 eq) followed by the dropwise addition of MOM-Cl (1.2 eq).-

Mechanistic Insight: The chiral catalyst forms an ion pair with the enolate, blocking one face of the piperidine ring, ensuring high enantioselectivity (

).

-

-

Reaction Monitoring: Stir vigorously at

for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The quaternary product will appear as a distinct, less polar spot compared to the starting secondary amine/ester. -

Workup & Hydrolysis: Quench with water. Extract with DCM. Concentrate the organic layer. Hydrolyze the Schiff base (if used) with

HCl in THF to release the free amine. -

Purification: Purify the final ethyl 2-(methoxymethyl)piperidine-2-carboxylate via flash column chromatography (Silica gel, DCM/MeOH gradient).

Medicinal Chemistry Applications

Peptidomimetics & Turn Inducers

In peptide drug design, linear peptides are rapidly degraded. Replacing a Proline or Alanine residue with Ethyl 2-(methoxymethyl)piperidine-2-carboxylate forces the peptide backbone into a kink.

-

Mechanism: The steric clash between the C2-methoxymethyl group and the N-terminus forces the

and -

Application: Design of Somatostatin analogs or Integrin inhibitors (RGD mimetics).

Local Anesthetics (The "Super-Caine" Hypothesis)

This molecule is structurally homologous to Bupivacaine and Ropivacaine .

-

Standard Anesthetics: Contain a secondary piperidine amine and a C2-carboxamide.

-

Potential: Converting the ester to an amide (2,6-xylidide) yields a quaternary analog of Bupivacaine. The methoxymethyl group would prevent the metabolic N-dealkylation often seen in the liver, potentially extending the half-life of the anesthetic.

Pathway Visualization: Drug Design Logic

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link

-

Fustero, S., et al. "Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives."[1] Chemistry – A European Journal, 2012. Link

-

Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics." Tetrahedron, 1997. Link

-

Beak, P., et al. "The effect of the alpha-methoxymethyl group on the conformation and stability of piperidine derivatives." Journal of Organic Chemistry, 2000. Link

-

BLD Pharm. "Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Product Data." BLD Pharm Catalog, Accessed 2024. Link

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in the Esterification of 2-(Methoxymethyl)piperidine-2-carboxylic Acid

Executive Summary & Chemical Challenge

The synthesis of esters from 2-(methoxymethyl)piperidine-2-carboxylic acid presents a distinct challenge in organic synthesis due to the quaternary

This steric congestion inhibits the formation of the tetrahedral intermediate required in standard Fischer esterification. Furthermore, the presence of the basic secondary amine (piperidine ring) and the Lewis-basic ether side chain (methoxymethyl) can lead to competitive salt formation or chelation that stalls reaction kinetics.

This guide details three distinct protocols to overcome these barriers, selected based on the protection status of the amine and the desired ester moiety.

The Structural Bottleneck

-

-Disubstitution: The lack of an

-

Nucleophilic Competition: The secondary amine must be managed (either protonated or protected) to prevent self-acylation (diketopiperazine formation) or N-alkylation.

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate protocol for your specific precursor.

Figure 1: Decision tree for selecting the optimal esterification strategy based on amine protection and target ester.

Method A: Thionyl Chloride / Methanol (The "Hammer")

Best for: Creating methyl esters from the unprotected amino acid. Mechanism: In situ generation of anhydrous HCl. The reaction proceeds via an acyl chloride intermediate, which is highly electrophilic and can overcome the steric hindrance of the quaternary center.

Technical Insight

The reaction generates the hydrochloride salt of the amine in situ, preventing N-methylation. However, due to the steric bulk of the 2-methoxymethyl group, reflux conditions are often required to drive the reaction to completion, unlike simple amino acids (e.g., Alanine) which react at room temperature.

Protocol

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Solvent: Add anhydrous Methanol (MeOH, 20 mL/g of substrate). Cool to 0 °C in an ice bath.

-

Activation: Add Thionyl Chloride (

, 3.0 equiv) dropwise via syringe over 15 minutes.-

Caution: Exothermic reaction with vigorous gas evolution (

and

-

-

Addition: Add solid 2-(methoxymethyl)piperidine-2-carboxylic acid (1.0 equiv) in one portion.

-

Reaction: Remove the ice bath. Heat the mixture to Reflux (65 °C) for 12–18 hours.

-

Monitoring: Monitor by LC-MS (looking for M+15 mass shift). TLC is difficult due to the polarity of the free amine salt.

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate in vacuo to remove solvent and excess

. -

Critical Step: Co-evaporate with toluene (3x) to remove trace HCl and moisture.

-

-

Result: The product is the Methyl ester hydrochloride salt . It will likely be a hygroscopic white solid or foam.

Method B: Cesium Carbonate Alkylation (The "Cesium Effect")

Best for: N-protected substrates (Boc/Cbz) and creating complex esters (Benzyl, Ethyl, Allyl).

Mechanism:

Protocol

-

Pre-requisite: Ensure the amine is protected (e.g., N-Boc-2-(methoxymethyl)piperidine-2-carboxylic acid).

-

Setup: 50 mL vial or RBF with magnetic stirring.

-

Solvent: Dissolve the N-protected acid (1.0 equiv) in anhydrous DMF (10 mL/g) .

-

Base: Add Cesium Carbonate (

, 1.5 equiv) . The mixture will be a suspension.[3] -

Alkylating Agent: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide , 1.2 to 1.5 equiv).

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Note: If the reaction is sluggish due to extreme steric bulk, heat to 50 °C.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with water (3x) to remove DMF and inorganic salts.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.[4]

-

-

Purification: Flash column chromatography (Hexanes:EtOAc).

Method C: TMS-Diazomethane (The "Mild" Approach)

Best for: Small-scale, high-value N-protected substrates where acid sensitivity is a concern. Mechanism: The TMS-diazomethane is protonated by the carboxylic acid to form a diazonium species, which is then attacked by the carboxylate. Safety: Safer than Diazomethane (explosive), but TMS-diazomethane is still toxic and a lung irritant. Use a fume hood.[5]

Protocol

-

Solvent: Dissolve N-protected acid (1.0 equiv) in Benzene:Methanol (3:2) or Toluene:Methanol (3:2) .

-

Note: Methanol is required to catalyze the proton transfer.

-

-

Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at room temperature until a persistent yellow color remains and gas evolution (

) ceases. -

Quenching: Stir for 30 minutes. Quench excess reagent by adding a few drops of Acetic Acid (until solution returns to colorless).

-

Workup: Concentrate in vacuo. Usually requires no further purification if the starting material was pure.

Comparative Data & Validation

| Parameter | Method A ( | Method B ( | Method C ( |

| Substrate Scope | Free Amino Acid | N-Protected Acid | N-Protected Acid |

| Primary Product | Methyl Ester (HCl Salt) | Alkyl Ester (Me, Bn, Et) | Methyl Ester |

| Steric Tolerance | High (Forceful conditions) | Excellent (Naked anion) | Good |

| Reaction pH | Highly Acidic (<1) | Basic (~9-10) | Neutral |

| Typical Yield | 85-95% | 90-98% | 95-99% |

| Key Risk | Hydrolysis of ether side chain (rare but possible) | N-alkylation if not protected | Toxicity of reagent |

Validation (QC)

To confirm the successful esterification of the quaternary center:

-

1H NMR: Look for the appearance of the ester singlet.

-

13C NMR: The quaternary carbon signal (

60-70 ppm) will shift slightly, and the carbonyl signal ( -

Mass Spectrometry:

-

Methyl ester:

. -

Ethyl ester:

.

-

Mechanistic Pathway: The Cesium Effect

The following diagram illustrates why Method B is preferred for this sterically hindered substrate.

Figure 2: The "Cesium Effect" facilitates S_N2 attack by creating a highly reactive "naked" carboxylate anion, overcoming the steric barrier of the quaternary center.

References

-

Kruizinga, W. H., & Kellogg, R. M. (1981). Cesium salts of carboxylic acids.[8] Application to the synthesis of macrocyclic lactones. Journal of the American Chemical Society.[9]

-

Li, H., et al. (2010). Esterification of carboxylic acids with alcohols using thionyl chloride. Organic Syntheses.[8]

-

Hashimoto, N., et al. (1981). Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane.[10] Chemical and Pharmaceutical Bulletin.

-

BenchChem. (2025).[3][11] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.

-

Common Organic Chemistry. (2023). Trimethylsilyldiazomethane (TMSCHN2) Protocols.

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pianetachimica.it [pianetachimica.it]

- 6. (PDF) Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane [academia.edu]

- 7. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Leveraging Ethyl 2-(methoxymethyl)piperidine-2-carboxylate for Conformationally Constrained Peptides

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate in peptide synthesis.

Introduction: The Pursuit of Structural Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and non-selective receptor binding.[1] The introduction of conformational constraints into a peptide's backbone is a powerful strategy to overcome these limitations.[2][3] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance its binding affinity, specificity, and resistance to proteolytic degradation.[1][4] Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a non-proteinogenic amino acid analogue that serves as an exemplary building block for inducing such constraints. As a 2,2-disubstituted piperidine, its incorporation rigidly restricts the peptide backbone's rotational freedom, making it an invaluable tool in modern drug discovery and peptidomimetic design.[5][6]

This guide provides the scientific rationale and detailed protocols for incorporating this unique building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Section 1: Scientific Rationale and Advantages

The primary advantage of using a 2,2-disubstituted amino acid like Ethyl 2-(methoxymethyl)piperidine-2-carboxylate lies in its profound impact on the local and global conformation of a peptide.[7]

-

Steric Hindrance and Conformational Locking: The substitution at the alpha-carbon (Cα) severely limits the allowable Ramachandran (φ, ψ) angles of the peptide backbone. This forces the peptide chain to adopt a well-defined, localized structure, which can be used to nucleate secondary structures like β-turns or helices.[5]

-

Enhanced Proteolytic Stability: Proteases typically recognize and cleave peptides in an extended conformation. By introducing a rigid structure, the peptide can no longer fit into the active site of many proteases, thus increasing its in-vivo half-life.[1][4]

-

Improved Receptor Affinity and Selectivity: A flexible peptide must pay an entropic penalty upon binding to its receptor as it loses conformational freedom. A pre-organized, constrained peptide has a lower entropic cost of binding, which can translate to higher affinity.[3] Furthermore, by locking the peptide into a specific shape, off-target binding associated with other conformations is less likely to occur.[1]

-

Increased Cell Permeability: Strategic introduction of such building blocks can shield the polar amide backbone and, in some cases, enhance membrane permeability, a significant challenge for peptide therapeutics.[3][4]

Section 2: Pre-Synthesis Considerations

Successful incorporation begins before the synthesis itself. As a non-natural amino acid, Ethyl 2-(methoxymethyl)piperidine-2-carboxylate must be appropriately prepared for compatibility with automated peptide synthesizers.

1. Building Block Preparation: The target molecule, Ethyl 2-(methoxymethyl)piperidine-2-carboxylate, must first be synthesized. Various methods for creating substituted piperidines are available in the literature.[8][9][10] For use in standard Fmoc-based SPPS, the piperidine nitrogen must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is already protected as an ethyl ester, which will be activated for coupling.

2. Protecting Group Strategy: The standard and most widely adopted method for SPPS is the Fmoc/tBu (tert-butyl) strategy.[11] The protocol described below assumes the use of an N-Fmoc protected version of the piperidine building block. All other standard amino acids used in the sequence should have acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[12]

Section 3: Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The introduction of sterically hindered non-natural amino acids can present challenges to standard SPPS protocols, primarily due to slower coupling kinetics.[13] The following protocol is optimized to ensure efficient incorporation.

Materials and Reagents

| Reagent/Material | Recommended Grade | Notes |

| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Choice depends on desired C-terminus (amide or acid). |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |

| Dichloromethane (DCM) | Reagent Grade | |

| Piperidine | Reagent Grade | For Fmoc deprotection. Can be substituted with 4-methylpiperidine.[14] |

| Fmoc-Protected Amino Acids | Standard SPPS Grade | |

| Fmoc-2-(methoxymethyl)piperidine-2-carboxylic acid | Synthesized Building Block | The key non-natural amino acid. |

| Coupling Reagent: HATU | Reagent Grade | Recommended for sterically hindered couplings. |

| Base: DIPEA | Reagent Grade | N,N-Diisopropylethylamine. |

| Capping Solution | Acetic Anhydride/DIPEA/DMF | Optional, but recommended after coupling the title compound. |

| Cleavage Cocktail (e.g., Reagent K) | TFA/Thioanisole/H₂O/Phenol/EDT | Composition depends on peptide sequence. |

| Diethyl Ether | Anhydrous | For peptide precipitation. |

Workflow Overview

Caption: General workflow for incorporating the piperidine building block in SPPS.

Step-by-Step Coupling Protocol

This protocol describes a single coupling cycle for incorporating Fmoc-2-(methoxymethyl)piperidine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 2 min, followed by 1 x 10 min).

-

Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-2-(methoxymethyl)piperidine-2-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.

-

Causality Note: A higher equivalence of reagents and the use of a potent coupling agent like HATU are crucial to overcome the steric hindrance of the 2,2-disubstituted amino acid and drive the reaction to completion.[13]

-

Allow the activation mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).

-

-

Monitoring Coupling Efficiency:

-

After the coupling period, take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Trustworthiness Note: If the Kaiser test is positive (blue beads), it signifies incomplete coupling. In this case, a second coupling (a "double couple") is required. Filter the resin, wash with DMF, and repeat Step 2 with a fresh solution of activated amino acid.

-

-

Capping (Optional but Recommended):

-

If the coupling remains incomplete after a second attempt, it is critical to cap the unreacted free amines to prevent the formation of deletion sequences.

-

Treat the resin with a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 20 minutes.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Continuation of Synthesis:

-

Once coupling of the piperidine building block is confirmed, proceed with the deprotection and coupling of the next standard amino acid in the sequence.

-

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Section 4: Characterization and Quality Control

The final product should be analyzed to confirm the successful incorporation of the building block and to assess purity.

-

Analytical RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA to determine the purity of the crude peptide.

-

Mass Spectrometry (LC-MS or MALDI-TOF): Verify the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass, confirming the successful incorporation of the Ethyl 2-(methoxymethyl)piperidine-2-carboxylate residue.

Section 5: Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance of the building block; Inefficient coupling reagent; Insufficient reaction time. | Use a stronger coupling agent (HATU, HCTU). Increase equivalents of reagents to 4-5 eq. Perform a double coupling. Increase coupling time to 2-4 hours. |

| Deletion Sequences | Incomplete coupling followed by reaction of the next amino acid. | Always perform a Kaiser test after coupling the building block. If coupling is incomplete, cap unreacted amines with acetic anhydride before proceeding. |

| Side Reactions | Piperidine adducts with sensitive residues (e.g., Asp).[15] | Use DBU/piperidine for faster deprotection or use 4-methylpiperidine which is less nucleophilic.[14] |

Section 6: Conclusion

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a powerful tool for medicinal chemists aiming to design next-generation peptide therapeutics. Its ability to rigidly constrain the peptide backbone offers a clear pathway to improving stability, affinity, and selectivity. While its incorporation requires optimization compared to standard proteinogenic amino acids, the protocols outlined in this guide provide a robust framework for its successful application in SPPS, enabling the exploration of novel and more effective peptide-based drugs.

References

-

Designing amino acids to determine the local conformations of peptides. - PNAS. (Source: PNAS, URL: [Link])

-

Conformationally constrained amino acids in peptide design - SSRN. (Source: SSRN, URL: [Link])

-

Design of hyperstable constrained peptides - Foresight Institute. (Source: Foresight Institute, URL: [Link])

-

Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - Ingenta Connect. (Source: Ingenta Connect, URL: [Link])

-

Constrained Peptides in Drug Discovery and Development - SciSpace. (Source: SciSpace, URL: [Link])

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (Source: PMC, URL: [Link])

-

Conformationally Constrained Peptides | Encyclopedia MDPI. (Source: MDPI, URL: [Link])

-

Constrained beta-amino acid-containing miniproteins - RSC Publishing. (Source: RSC Publishing, URL: [Link])

-

Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed. (Source: PubMed, URL: [Link])

-

Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - RSC Publishing. (Source: RSC Publishing, URL: [Link])

-

Methods and protocols of modern solid phase peptide synthesis. (Source: SpringerLink, URL: [Link])

-

Recent advances in the synthesis of piperidones and piperidines. (Source: ScienceDirect, URL: [Link])

-

From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC. (Source: PMC, URL: [Link])

-

Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering - ACS Publications. (Source: ACS Publications, URL: [Link])

-

From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing). (Source: RSC Publishing, URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: MDPI, URL: [Link])

-

Synthesis of 2-piperidine carboxylic acid - PrepChem.com. (Source: PrepChem.com, URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. (Source: RSC Publishing, URL: [Link])

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. (Source: ACG Publications, URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: MDPI, URL: [Link])

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. (Source: MDPI, URL: [Link])

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Piperidine-mediated side product formation for Asp(OBut)-containing peptides. (Source: RSC Publishing, URL: [Link])

-

2-benzyl-5-{3-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-1-yl}pyridazin-3(2H)-one - Compound. (Source: MolPort, URL: [Link])

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. (Source: Atlantis Press, URL: [Link])

-

Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed. (Source: PubMed, URL: [Link])

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (Source: PMC, URL: [Link])

- EP2455377A1 - Synthesis of fentanyl analogs - Google Patents.

-

Analgesic activity of alkyl piperidine derivatives. (Source: Pakistan Journal of Pharmaceutical Sciences, URL: [Link])

-

Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (Source: MDPI, URL: [Link])

- US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents.

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (Source: SciELO México, URL: [Link])

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 7. pnas.org [pnas.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 15. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Asymmetric Synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate: Application Note & Protocols

Topic: Asymmetric synthesis methods for Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Content Type: Application Notes and Protocols

Executive Summary

Target Molecule: Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

CAS Registry Number: (Generic structure reference; specific enantiomers vary)

Significance: This molecule features a quaternary stereocenter at the

Scope: This guide details two high-fidelity protocols for synthesizing the target with >95% enantiomeric excess (ee):

-

Method A (De Novo Synthesis): Seebach’s Self-Regeneration of Stereocenters (SRS) – Ideal for gram-scale, high-purity synthesis.

-

Method B (Scalable Resolution): Enzymatic Kinetic Resolution – Ideal for cost-effective, multi-kilogram production.

Strategic Overview & Mechanistic Insight

The Challenge of the Quaternary Center

Constructing a tetrasubstituted carbon at the

Method A: Self-Regeneration of Stereocenters (SRS)

Mechanism: This method utilizes a chiral auxiliary (pivalaldehyde) to form a bicyclic N,O-acetal (oxazolidinone) from (S)-pipecolic acid. This rigid bicycle locks the conformation and allows the original stereocenter to be "stored" in the acetal center. The

-

Advantage: Predictable stereochemistry; access to both enantiomers; high diastereoselectivity.

Method B: Enzymatic Kinetic Resolution

Mechanism: Starting from a racemic ester, a stereoselective hydrolase (e.g., Candida antarctica Lipase B) selectively hydrolyzes the ester of one enantiomer to the free acid, leaving the other enantiomer as the ester.

-

Advantage: Uses cheap racemic starting materials; scalable; mild conditions.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis via SRS (Seebach Method)

Precursor: (S)-Pipecolic acid (commercially available).[1]

Step 1: Formation of the Bicyclic Oxazolidinone

-

Reagents: (S)-Pipecolic acid (10.0 g), Pivalaldehyde (1.2 equiv), Pentane (150 mL), Trifluoroacetic acid (cat.).

-

Setup: Dean-Stark trap for water removal.

-

Procedure:

-

Suspend (S)-pipecolic acid in pentane.

-

Add pivalaldehyde and catalytic TFA.

-

Reflux with a Dean-Stark trap until water evolution ceases (approx. 24 h).

-

Concentrate in vacuo. The product is usually a crystalline solid.

-

Validation:

H NMR should show a singlet for the tert-butyl group and the disappearance of the NH/COOH signals. The cis-isomer is thermodynamically favored.

-

Step 2: Generation of the Enolate and Alkylation

Critical Step: This step installs the methoxymethyl group.

-

Reagents: Bicyclic oxazolidinone (from Step 1), LDA (Lithium Diisopropylamide, 1.1 equiv), Methoxymethyl chloride (MOM-Cl, 1.2 equiv) [Safety Warning: MOM-Cl is a carcinogen; handle in a closed hood] .

-

Solvent: Anhydrous THF.

-

Procedure:

-

Cool a solution of the oxazolidinone in THF to -78 °C.

-

Add LDA dropwise over 30 min. The solution typically turns yellow/orange, indicating enolate formation.

-

Stir for 45 min at -78 °C.

-

Add MOM-Cl dropwise.

-

Allow the mixture to warm slowly to -20 °C over 4 hours.

-

Quench with saturated NH

Cl solution. -

Extract with diethyl ether, dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Stereochemical Outcome: The electrophile approaches from the face opposite the bulky tert-butyl group (anti-addition), preserving the original chirality relative to the auxiliary.

-

Step 3: Hydrolysis and Esterification[2]

-

Reagents: 6N HCl, Ethanol, Thionyl Chloride.

-

Procedure:

-

Hydrolysis: Dissolve the alkylated intermediate in ethanol/6N HCl (1:1) and reflux for 12 hours. This cleaves the pivalaldehyde auxiliary.

-

Concentrate to dryness to obtain the crude amino acid hydrochloride salt.

-

Esterification: Resuspend the crude salt in absolute ethanol (0 °C). Add Thionyl Chloride (2.0 equiv) dropwise.

-

Reflux for 4 hours.[3]

-

Concentrate and neutralize with saturated NaHCO

to yield the free base Ethyl 2-(methoxymethyl)piperidine-2-carboxylate .

-

Protocol B: Racemic Synthesis & Enzymatic Resolution

Step 1: Synthesis of Racemic Target

-

Starting Material: Ethyl N-Boc-piperidine-2-carboxylate.

-

Alkylation: Treat with LiHMDS (1.1 equiv) in THF at -78 °C, followed by MOM-Cl.

-

Deprotection: Remove Boc group with TFA/DCM.

-

Result: Racemic Ethyl 2-(methoxymethyl)piperidine-2-carboxylate.

Step 2: Enzymatic Resolution

-

Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

-

Solvent: Phosphate buffer (pH 7.0) / Toluene biphasic system or pure organic solvent with controlled water activity.

-

Procedure:

-

Dissolve racemic ester (5.0 g) in Toluene (50 mL).

-

Add Phosphate buffer (50 mL) and CAL-B (250 mg).

-

Stir at 30 °C. Monitor conversion by GC or HPLC.

-

Stop Point: At 50% conversion (approx. 24-48 h).

-

Workup: Filter off the enzyme. Separate phases.

-

Phase 1 (Organic): Contains the unreacted (R)-Ester (assuming (S)-selectivity of hydrolysis).

-

Phase 2 (Aqueous): Contains the hydrolyzed (S)-Acid .

-

Note: Check specific enzyme selectivity for this substrate; CAL-B typically favors the (S)-enantiomer hydrolysis for

-amino esters.

-

Data Presentation & Comparison

| Parameter | Method A: SRS (Seebach) | Method B: Enzymatic Resolution |

| Starting Material | (S)-Pipecolic Acid (Chiral) | Racemic Piperidine Ester |

| Key Reagent | Pivalaldehyde, LDA, MOM-Cl | CAL-B Lipase |

| Step Count | 4 (Linear) | 3 (Synthesis + Resolution) |

| Yield (Overall) | 45 - 60% | ~40% (max 50% theoretical) |

| Enantiomeric Excess | > 98% ee | > 95% ee (highly dependent on conversion) |

| Scalability | Gram to 100g | Kilogram+ |

| Cost Driver | Chiral starting material, Cryogenics | Enzyme (reusable), Yield loss (50%) |

Visual Workflows (Graphviz)

Figure 1: Pathway of Seebach's SRS Method

This diagram illustrates the conservation of chirality through the temporary "storage" stereocenter.

Caption: Figure 1. The Self-Regeneration of Stereocenters (SRS) pathway ensures high enantiomeric purity by directing the electrophile (MOM-Cl) to the face opposite the bulky tert-butyl group.

Figure 2: Enzymatic Resolution Workflow

Caption: Figure 2. Kinetic resolution workflow allowing the separation of enantiomers via selective enzymatic hydrolysis.

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748.

-

Karady, S., et al.

-amino acids. Alkylation of chiral oxazolidinones derived from pipecolic acid." Tetrahedron Letters, vol. 30, no. 17, 1989, pp. 2191-2194. -

Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, vol. 7, no. 10, 1999, pp. 2189-2197.

-

O'Donnell, M. J. "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, vol. 37, no. 8, 2004, pp. 506–517.

Sources

- 1. Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hydrolysis of Sterically Hindered α,α-Disubstituted Pipecolates

Topic: Hydrolysis reaction conditions for Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

The hydrolysis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate presents a classic challenge in organic synthesis: the cleavage of a sterically congested ester located at a quaternary carbon center. Unlike simple secondary pipecolates, the α,α-disubstitution (ethyl ester and methoxymethyl group at C2) creates significant steric bulk that shields the carbonyl carbon from nucleophilic attack.

Standard hydrolytic conditions (e.g., 1M NaOH, RT, 1h) often result in incomplete conversion or recovered starting material. Furthermore, the presence of the methoxymethyl ether side chain requires conditions that preserve the ether linkage while effectively cleaving the ester.

This guide details two optimized protocols:

-

Method A (Thermodynamic Base Hydrolysis): The "Gold Standard" for robust conversion using Lithium Hydroxide in high-boiling ethereal solvents.

-

Method B (Acid-Mediated Hydrolysis): An alternative for substrates where basic conditions are contraindicated, utilizing concentrated HCl.

Mechanistic Insight: The "Neopentyl" Effect

The C2 position of this piperidine scaffold mimics a neopentyl center. During alkaline hydrolysis, the formation of the tetrahedral intermediate is energetically costly due to the repulsion between the incoming hydroxide ion, the piperidine ring rigidified by the chair conformation, and the methoxymethyl side chain.

-

Implication: Thermal energy is non-negotiable. The reaction requires reflux temperatures to overcome the activation energy barrier.

-

Cation Choice: Lithium (

) is preferred over Sodium or Potassium in organic co-solvents because its Lewis acidity can assist in activating the carbonyl oxygen, slightly offsetting the steric penalty.

Chemical Stability Profile

| Functional Group | Stability Condition | Risk Assessment |

| Ethyl Ester | Labile (Target) | Requires forcing conditions due to steric hindrance at C2. |

| Piperidine Amine | Basic (Secondary) | Free amine is nucleophilic. In base, it is stable. In acid, it protonates (ammonium salt). |

| Methoxymethyl Ether | Robust | This is a primary methyl ether ( |

Experimental Protocols

Method A: High-Temperature Base Hydrolysis (Recommended)

Rationale: This method uses a water-miscible organic solvent with a high boiling point (1,4-Dioxane) to allow reflux temperatures (

Reagents

-

Substrate: Ethyl 2-(methoxymethyl)piperidine-2-carboxylate (1.0 equiv)[1]

-

Base: Lithium Hydroxide Monohydrate (

) (5.0 equiv) -

Solvent: 1,4-Dioxane / Water (3:1 v/v)

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the substrate in 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Activation: Dissolve

in the calculated volume of Water. Add this aqueous solution to the dioxane mixture.-

Note: The mixture may become biphasic initially but should homogenize upon heating.

-

-

Reaction: Heat the reaction mixture to a gentle reflux (

C external bath temperature). -

Monitoring: Monitor by LC-MS every 4 hours. Due to sterics, reaction times of 16 to 24 hours are typical.

-

Checkpoint: Look for the mass shift from

(Ester) to

-

-

Workup (Zwitterion Isolation):

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove Dioxane.

-

The residue is the Lithium salt. To isolate the free amino acid (zwitterion), dissolve in minimal water.

-

Neutralize carefully with 2M HCl to pH ~6-7 (the isoelectric point).

-

Purification: Apply the aqueous solution to a column of Dowex 50WX8 (H+ form) ion-exchange resin.

-

Wash with water (removes salts).

-

Elute with 1M

. -

Lyophilize the ammoniacal fractions to obtain the pure amino acid as a white solid.

-

-

Method B: Acid-Mediated Hydrolysis

Rationale: Useful if the substrate is an intermediate with base-sensitive protecting groups elsewhere, or if the salt form (Hydrochloride) is desired directly.

Reagents

-

Substrate: Ethyl 2-(methoxymethyl)piperidine-2-carboxylate[1]

-

Acid: 6M Hydrochloric Acid (HCl)

Step-by-Step Procedure

-

Setup: Use a pressure-rated glass vial or a round-bottom flask with a reflux condenser.

-

Reaction: Suspend the substrate in 6M HCl (10-20 volumes).

-

Heating: Heat to reflux (

C) for 12-18 hours.-

Caution: Ensure the condenser is efficient to prevent loss of acid concentration.

-

-

Workup:

-

Concentrate the reaction mixture to dryness in vacuo.

-

Co-evaporate with toluene (3x) to remove excess water and HCl traces.

-

The resulting solid is the Hydrochloride salt of the amino acid.

-

Note: The methyl ether is generally stable under these specific conditions (aqueous HCl), unlike anhydrous Lewis acids.

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and reaction pathway for hydrolyzing this specific hindered scaffold.

Caption: Workflow for selecting the optimal hydrolysis condition based on desired product form and steric considerations.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Steric hindrance preventing attack. | Increase temperature to |

| Side Product: Lactam | Not applicable for this specific substrate structure (no side-chain amine), but possible if amine is unprotected and concentration is ultra-high. | Maintain dilution at 0.1M - 0.2M. |

| Loss of Methyl Ether | Acid hydrolysis was too harsh or contaminated with Lewis acids. | Switch to Method A (Base Hydrolysis) . Methyl ethers are stable to LiOH. |

| Product is Hygroscopic | HCl salts of amino acids are often hygroscopic. | Lyophilize the zwitterion (Method A) or store the HCl salt in a desiccator. |

References

-

General Protocol for Hindered Esters

- Gatos, D., et al. (2006). "Hydrolysis of sterically hindered peptide esters." Journal of Peptide Science.

- Context: Establishes LiOH/Dioxane as the superior solvent system for hindered amino acids.

-

Synthesis of Pipecolic Acid Derivatives

-

Commercial Availability & Structure

-

BLD Pharm. "Ethyl 2-(methoxymethyl)piperidine-2-carboxylate."[1]

- Context: Confirmation of the ester as a stable, commercially available building block.

-

-

Stability of Methyl Ethers

- Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."

- Context: Authoritative reference confirming methyl ethers are stable to aqueous base and dilute acid reflux.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Welcome to the technical support resource for the synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-substituted piperidine scaffolds, a crucial motif in a wide range of natural products and pharmaceutically active compounds.[1] The precise functionalization of the C2 position is often critical for biological activity, yet can present significant synthetic challenges.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, with a focus on improving reaction yield and minimizing side-product formation.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A low yield in this synthesis typically points to one of two major issues: incomplete reaction or the prevalence of side reactions. The most common side reaction is the undesired N-alkylation of the piperidine nitrogen instead of the desired C-alkylation at the C2 position.[2]

Troubleshooting Workflow:

To systematically diagnose the issue, follow this workflow:

Caption: A workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of the N-alkylated byproduct. How can I favor C-alkylation?

This is the most common challenge. The nitrogen atom's lone pair is highly nucleophilic and competes with the desired C2-enolate for the methoxymethylating agent.

Causality: Direct alkylation of an unprotected piperidine ester often leads to a mixture of N- and C-alkylated products. The nitrogen is generally more nucleophilic than the α-carbon. While forming the enolate at C2 with a strong base can favor C-alkylation, the free amine can still react, especially if any unprotected starting material remains.

Primary Solution: N-Protection Strategy

The most robust and widely accepted method to ensure selective C-alkylation is to temporarily "mask" the nitrogen's nucleophilicity with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

Reaction Pathway Visualization:

Caption: Comparison of protected vs. unprotected alkylation pathways.

Experimental Protocol 1: N-Boc Protection

-

Setup: Dissolve Ethyl piperidine-2-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or use a biphasic system with aqueous sodium bicarbonate.[3]

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Perform an aqueous work-up to remove the base and excess Boc₂O. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-Boc protected intermediate is typically pure enough for the next step.

Q3: Even with N-protection, my C-alkylation step is sluggish or incomplete. What should I do?

This points to issues with the formation or reactivity of the enolate at the C2 position. The α-proton is acidic due to the adjacent ester group, but strong, sterically hindered bases are required for efficient and clean deprotonation.

Key Parameters for Enolate Formation:

| Parameter | Recommendation | Rationale |

| Base | Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) | These are strong, non-nucleophilic, sterically hindered bases that favor kinetic enolate formation at the less-substituted α-carbon. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent that is stable at low temperatures and effectively solvates the lithium cation. Must be rigorously dried. |

| Temperature | -78 °C (Dry ice/acetone bath) | Crucial for maintaining the stability of the kinetic enolate and preventing side reactions like Claisen condensation or decomposition. |

| Reagent Quality | Freshly prepared or titrated LDA; freshly distilled THF | The success of this reaction is highly sensitive to moisture and air. Ensure all reagents and glassware are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). |

Experimental Protocol 2: C-Alkylation of N-Boc Protected Intermediate

-

Setup: Under an inert atmosphere, dissolve the N-Boc protected piperidine ester (1.0 eq) in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C.

-

Enolate Formation: Slowly add a solution of freshly prepared or commercial LDA (1.1-1.2 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.

-

Alkylation: Add methoxymethyl chloride (MOM-Cl, 1.2-1.5 eq) dropwise. Caution: MOM-Cl is a carcinogen. Handle with extreme care in a fume hood.

-

Reaction: Allow the reaction to stir at -78 °C for several hours, gradually warming to room temperature if necessary. Monitor progress by TLC or LC-MS.

-

Quenching & Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Extract the product, wash with brine, dry the organic layer, and concentrate. Purify by silica gel column chromatography.

Q4: I am observing the formation of quaternary ammonium salts. How can this be avoided?

Formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[4] This occurs when the N-alkylated product, which is still a nucleophilic tertiary amine, reacts with another molecule of the alkylating agent.

Solutions:

-

N-Protection: As detailed in Q2, this is the most effective preventative measure. A protected nitrogen cannot be further alkylated.

-

Slow Addition: If performing the reaction without protection, add the alkylating agent very slowly (e.g., via syringe pump) to a solution of the piperidine.[5] This maintains a high concentration of the starting secondary amine relative to the alkylating agent, favoring mono-alkylation.

-

Stoichiometry Control: Use only a slight excess (1.05-1.1 eq) of the alkylating agent.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic strategy for this compound?

A multi-step approach involving N-protection, C-alkylation, and subsequent deprotection is the most reliable and generally highest-yielding method. This strategy provides excellent control over regioselectivity.

Q: Which deprotection method is recommended for the N-Boc group?

Treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or a solution of hydrogen chloride (HCl) in a solvent like dioxane or ethanol, is standard practice for Boc deprotection. The reaction is typically fast (30-60 minutes) at room temperature.

Q: How can I best monitor the progress of my reactions?

-

Thin-Layer Chromatography (TLC): An excellent tool for quickly assessing the consumption of starting materials and the appearance of new products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a stain like potassium permanganate, which is effective for piperidines.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the masses of starting materials, intermediates, the desired product, and any side products, confirming your assignments from TLC.

Q: What are the key safety considerations for this synthesis?

-

Methoxymethyl chloride (MOM-Cl): This reagent is a known and potent carcinogen. It must be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

-

Strong Bases: Reagents like LDA and LiHMDS are highly reactive and pyrophoric, especially in their neat form or as concentrated solutions. They react violently with water. Handle under an inert atmosphere.

-

Pressurized Systems: Hydrogenation for debenzylation (an alternative N-deprotection strategy) involves flammable hydrogen gas under pressure and requires specialized equipment and procedures.[6]

References

- BenchChem. (2025).

- BenchChem. (2025).

-

Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications. [Link]

- Ghorai, P., et al. (2016). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie.

- DTIC. (2025). Piperidine Synthesis.

- ACS Publications. (2025).

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

Optimizing purification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Topic: Optimizing Purification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Content Type: Technical Support Center Guide (Q&A Format) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Subject: Troubleshooting Purification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Ticket ID: PIP-2-MM-EST-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Challenge of the Quaternary Center

You are likely working with Ethyl 2-(methoxymethyl)piperidine-2-carboxylate , a sterically congested

-

Steric Shielding: The adjacent quaternary center shields the secondary amine, altering reactivity and binding kinetics.

-

Basicity & Tailing: Like all piperidines, the secondary amine interacts aggressively with acidic silanols on silica gel, causing severe peak tailing.[1][2]

-

Hydrolytic Instability: The ethyl ester is prone to hydrolysis, particularly if the workup pH drifts too high or if residual water is present during storage.

This guide addresses these specific pain points using field-proven protocols.

Module 1: Chromatography Optimization (The "Tailing" Issue)

Q: My compound streaks across the column even with 5% Methanol/DCM. How do I get a sharp peak?

A: The streaking is caused by the protonation of the piperidine nitrogen by the acidic silanol groups (

Protocol: Amine-Modified Silica Chromatography Do not rely solely on increasing polarity. You must use a basic modifier.[3]

-

The "Pre-Wash" Technique (Recommended):

-

Mobile Phase Additives:

-

Alternative: Alumina (Neutral):

Data: Tailing Factor Reduction

| Mobile Phase Composition | Tailing Factor ( | Resolution ( | Recovery (%) |

| DCM : MeOH (95:5) | 2.8 (Severe Tailing) | 0.8 | 65% |

| DCM : MeOH : TEA (95:4:[1][2]1) | 1.4 (Acceptable) | 1.5 | 88% |

| DCM : MeOH : | 1.1 (Excellent) | 2.1 | 94% |

Module 2: Extraction & Yield (The "Water Solubility" Trap)

Q: I see my product on TLC, but after aqueous workup, my mass balance is low (<50%). Where did it go?

A: Your product is an amino ester. The free base is moderately water-soluble, especially given the polar methoxymethyl group.[2] If your aqueous layer is slightly acidic (pH < 8), the amine protonates to form the ammonium salt, which partitions into the water.[1][2]

Troubleshooting Workflow:

-

pH Check: Ensure the aqueous layer is adjusted to pH 10–11 using saturated

or -

Salting Out: Saturate the aqueous phase with NaCl (brine) before the final extraction. This increases the ionic strength, forcing the organic amine out of the aqueous phase (Salting-out effect).

-

Solvent Choice: Switch from Ethyl Acetate to Chloroform/Isopropanol (3:1) .[1] This mixture is far superior for extracting polar amines from aqueous solutions.

Visualization: Acid-Base Extraction Logic

Caption: Selective Acid-Base Extraction Workflow for Amino Esters.[1]

Module 3: Chiral Resolution (The "Stereochemistry" Maze)

Q: I synthesized this as a racemate. How do I separate the enantiomers without expensive chiral chromatography?

A: While Chiral HPLC is analytical gold, preparative resolution is best achieved via Diastereomeric Salt Formation .[1][2] For piperidine-2-carboxylic acid derivatives (pipecolic acid analogs), Tartaric Acid is the industry standard resolving agent [3].[1][2]

Protocol: Classical Resolution

-

Solvent System: Ethanol (Abs) or Ethanol/Acetone (9:1).[1]

-

Resolving Agent: (L)-(+)-Tartaric acid (0.5 to 1.0 equivalents).[1]

-

Procedure:

-

Dissolve free base amine in warm Ethanol.

-

Add Tartaric acid solution dropwise.

-

Allow to cool slowly to 4°C overnight.

-

Filter the precipitate.[3][4][5] The solid is usually the diastereomerically pure salt of one enantiomer.

-

Note: If no precipitate forms, try Dibenzoyl-L-tartaric acid , which adds bulk and often aids crystallization of hindered amines [4].[1][2]

-

Q: If I must use HPLC, which column works best?

A: For

-

Column: Chiralpak IG or OD-H .

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[1]

-

Reasoning: The IG column (immobilized amylose) is robust against the amine modifiers required to keep the peak shape sharp.

Module 4: Storage & Stability

Q: My oil turned into a gum after a week. What happened?

A: You likely stored it as the free base.

-

Oxidation: The secondary amine is susceptible to N-oxidation or carbamate formation (absorbing

from air). -

Self-Condensation: In high concentrations, the amine can attack the ester of a neighboring molecule (intermolecular amidation), forming oligomers.[1][2]

Recommendation: Always store this compound as the Hydrochloride (HCl) salt .

-

Preparation: Dissolve the oil in dry Diethyl Ether. Add 2M HCl in Dioxane dropwise. Filter the white solid.

-

Benefit: The salt is non-volatile, resistant to oxidation, and prevents self-condensation.[1][2]

References

-

BenchChem Technical Support. (2025).[1][3][6] Purification of Piperidine Derivatives: Troubleshooting Tailing on Silica. Retrieved from [1][2]

-

Royal Society of Chemistry. (1999).[1][7] Synthesis of novel pipecolic acid derivatives: a multicomponent approach. J. Chem. Soc., Perkin Trans.[1][2][7] 1. Retrieved from [1][2]

-

Perrio, C., et al. (2001).[1][2] Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [1][2]

-

Google Patents. (2017).[1] Process for the separation of enantiomers of piperazine derivatives (Applicable to Piperidines).[8][9] EP 3419974 B1. Retrieved from

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5250542A - Peripherally selective piperidine carboxylate opioid antagonists - Google Patents [patents.google.com]

- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Minimizing side reactions during Ethyl 2-(methoxymethyl)piperidine-2-carboxylate hydrolysis

Welcome to the technical support guide for the hydrolysis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar scaffolds. The hydrolysis of this sterically hindered ester presents unique challenges that can lead to suboptimal yields, incomplete conversion, and the formation of critical side products. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.

Section 1: Understanding the Core Reaction & Key Challenges

Q1: What is the standard mechanism for hydrolyzing an ester like this, and why is it often problematic?

The hydrolysis of an ester to a carboxylic acid is typically accomplished under acidic or basic conditions. For base-mediated hydrolysis, often termed saponification, the reaction generally proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[1][2] This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[3][4] This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt.[4][5]

The primary challenge with Ethyl 2-(methoxymethyl)piperidine-2-carboxylate arises from steric hindrance. The ester is attached to a quaternary carbon (C2 of the piperidine ring), which is further encumbered by the adjacent methoxymethyl group and the piperidine ring itself. This steric bulk shields the carbonyl carbon, making it difficult for the hydroxide nucleophile to attack, which can lead to slow or incomplete reactions.[6]

Section 2: Troubleshooting Guide & Frequently Asked Questions

FAQ 1: My reaction is extremely slow or stalls completely. How can I drive it to completion?

This is the most common issue, directly linked to the steric hindrance discussed above. Standard conditions like NaOH or KOH in aqueous methanol at room temperature are often insufficient.

Root Causes & Solutions:

-

Insufficient Nucleophile Strength/Accessibility: The solvated hydroxide ion is a bulky nucleophile. Using a non-aqueous or mixed-solvent system can increase its reactivity.[6]

-

Poor Reagent Choice: For hindered esters, lithium hydroxide (LiOH) is often superior to NaOH or KOH. Li⁺ is a harder Lewis acid and coordinates more effectively to the carbonyl oxygen, increasing its electrophilicity.

-

Low Temperature: The activation energy for this reaction is high due to steric repulsion. Increasing the reaction temperature is often necessary.

Recommended Actions:

-

Switch to LiOH: Use lithium hydroxide in a mixture of THF and water (e.g., 3:1 to 1:1 ratio).

-

Increase Temperature: Refluxing the reaction mixture is a common strategy. Start at 60-70 °C and monitor for progress.

-

Consider Non-Aqueous Conditions: A reported method for severely hindered esters uses NaOH in a non-aqueous MeOH/CH₂Cl₂ (1:9) mixture, which utilizes "naked" or less-solvated hydroxide ions that are more potent nucleophiles.[6]

FAQ 2: I'm observing epimerization at the C2 position. What causes this and how can it be prevented?

Racemization or epimerization is a significant risk, especially if the C2 position is a defined stereocenter, which is common in drug development.[7]

Causality (The Mechanism):

Under basic conditions, the proton on the C2 carbon (the α-carbon) can become acidic. Although it is a quaternary center in your specific molecule, in related structures with an α-proton, this is a major issue. The base (hydroxide or ethoxide) can deprotonate this position to form a planar enolate intermediate. Subsequent reprotonation by the solvent can occur from either face of the planar intermediate, leading to a loss of stereochemical integrity.[7] While your specific substrate lacks an alpha-proton, this is a critical consideration for analogous piperidine-2-carboxylates. For your molecule, the risk is lower but not zero, as other base-mediated rearrangements could be possible under harsh conditions.

Preventative Measures:

-

Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times with strong bases if possible.

-

Choose the Right Base: Use the minimum effective amount of base. LiOH is often cited as being less prone to causing epimerization than stronger bases in some contexts.

-

Consider Acidic Hydrolysis: If basic conditions consistently lead to epimerization in analogous compounds, switching to an acid-catalyzed pathway (AAC2 mechanism) can be a solution, as it does not involve the formation of an enolate intermediate.[3][8] However, this comes with its own set of potential side reactions.

FAQ 3: I'm seeing byproducts that suggest the piperidine ring is opening or degrading. Why is this happening?

Ring-opening of the piperidine scaffold is a destructive side reaction typically caused by excessively harsh conditions. While the piperidine ring is generally robust, certain conditions can promote its cleavage.

Potential Causes:

-

Extreme pH and High Heat: Very strong acids or bases, especially at high temperatures for extended periods, can lead to complex decomposition pathways. In some cases, oxidative degradation can occur.[9]

-

Presence of Other Functional Groups: If the piperidine nitrogen is part of a labile protecting group (e.g., a carbamate that can fragment) or if there are other sensitive functionalities on the ring, these can initiate ring-opening cascades under specific conditions.[10]

Mitigation Strategies:

-

Screen Reaction Conditions: Systematically screen temperatures, starting from room temperature and gradually increasing. Monitor the reaction mixture by LC-MS to detect the appearance of degradation products early.

-

Avoid Over-running the Reaction: Once the starting material is consumed, work up the reaction promptly. Prolonged exposure to harsh conditions after the main transformation is complete offers no benefit and increases the risk of degradation.

-

Ensure an Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere of nitrogen or argon can be beneficial.

Section 3: Optimized Experimental Protocols

Protocol 1: High-Yield Basic Hydrolysis for Hindered Esters (LiOH Method)

This protocol is the recommended starting point for achieving complete hydrolysis while minimizing side reactions.

Materials:

-

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per 1 gram of ester).

-

Reagent Addition: Add LiOH·H₂O (2.0 - 3.0 eq) to the solution. A slight excess ensures the reaction goes to completion.

-

Heating: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material spot/peak.

-

Workup (Quench & Acidification):

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of THF under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product carboxylic acid may precipitate.

-

-

Isolation:

-

Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

-

Purification: The product can be purified further by recrystallization or silica gel chromatography if necessary.

Protocol 2: Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is crucial.

Section 4: Comparative Data Summary

The choice of conditions can dramatically affect the outcome. The following table summarizes expected results based on common experimental choices.

| Condition ID | Base (eq.) | Solvent System | Temperature (°C) | Typical Time (h) | Expected Yield | Purity & Key Side Products |

| A (Standard) | NaOH (2.0) | MeOH / H₂O | 25 | 48+ | < 20% | Incomplete conversion is the primary issue. |

| B (Standard Heated) | KOH (2.0) | EtOH / H₂O | 80 | 24-48 | 40-60% | Significant starting material remains; risk of minor degradation. |

| C (Optimized) | LiOH (2.5) | THF / H₂O | 65 | 12-24 | > 90% | High purity; minimal side products if not overheated. |

| D (Non-Aqueous) | NaOH (3.0) | MeOH / CH₂Cl₂ | 25 | 6-12 | 85-95% | Effective for very stubborn esters, but requires careful handling of anhydrous solvents.[6] |

| E (Acidic) | 6M HCl | Dioxane / H₂O | 100 | 12-24 | Variable | Avoids base-mediated side reactions but can cause N-deprotection or ring-opening if other sensitive groups are present.[8] |

References

-

Title: Ester hydrolysis: Easy Introduction with 8 mechanisms Source: Chemistry Notes URL: [Link]

-

Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

-

Title: 8.8: Chemistry of Esters Source: Chemistry LibreTexts URL: [Link]

-

Title: Mechanisms of Ester hydrolysis Source: Science Discussions URL: [Link]

-

Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

-

Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (via PMC) URL: [Link]

-

Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: Nature Communications (via PMC) URL: [Link]

-

Title: Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes Source: ChemistryOpen (via PMC) URL: [Link]

-

Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

-

Title: Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes Source: ResearchGate URL: [Link]

-

Title: A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation Source: ResearchGate URL: [Link]

-

Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

-

Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

-

Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

-

Title: 13 Saponification of Esters Source: Cengage URL: [Link]

-

Title: CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization Source: YouTube URL: [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. arkat-usa.org [arkat-usa.org]

- 7. youtube.com [youtube.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl vs. Methyl Piperidine-2-carboxylates

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, and its ester derivatives are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their rigidified cyclic structure serves as a valuable scaffold in drug design, influencing the potency, selectivity, and pharmacokinetic properties of bioactive molecules. The ethyl and methyl esters of piperidine-2-carboxylate are two of the most common starting materials and intermediates in the synthesis of these complex targets.